Azilsartan-d5 is a deuterated form of Azilsartan, which is an angiotensin II receptor antagonist primarily used for the treatment of hypertension. The compound is characterized by the incorporation of deuterium atoms, which are isotopes of hydrogen. This modification can enhance the pharmacokinetic properties of the drug, such as its metabolic stability and bioavailability. Azilsartan-d5 is particularly valuable in pharmacological research and clinical studies as a tracer compound.
Azilsartan-d5 is synthesized from Azilsartan, which has been extensively studied and characterized in various pharmaceutical contexts. The compound is available through specialized suppliers that focus on isotopically labeled compounds for research purposes.
Azilsartan-d5 falls under the classification of pharmacological agents known as angiotensin II receptor antagonists (also referred to as ARBs). It is specifically categorized within the group of antihypertensive medications.
The synthesis of Azilsartan-d5 typically involves the deuteration of Azilsartan or its precursors. The process can be achieved through various chemical reactions that introduce deuterium into the molecular structure.
The technical details of the synthesis involve controlling reaction conditions such as temperature, pressure, and reaction time to ensure high yield and purity of Azilsartan-d5. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to monitor the progress and confirm the identity of the synthesized compound.
Azilsartan-d5 retains the core structure of Azilsartan but incorporates five deuterium atoms at specific positions within the molecule. The molecular formula for Azilsartan-d5 is .
The presence of deuterium alters certain spectroscopic properties, making it easier to trace in biological studies.
Azilsartan-d5 can undergo various chemical reactions similar to its parent compound, including:
The reactions involving Azilsartan-d5 are often studied using mass spectrometry to track changes in molecular weight and identify metabolic products.
Azilsartan-d5 functions by selectively blocking the angiotensin II type 1 receptor (AT1). This blockade prevents angiotensin II from exerting its vasoconstrictive effects, leading to:
Research indicates that Azilsartan exhibits a longer duration of action compared to other angiotensin II receptor antagonists, which may be attributed to its structural modifications.
Relevant data from studies indicate that the presence of deuterium affects certain physical properties, such as melting point and boiling point, compared to non-deuterated counterparts.
Azilsartan-d5 serves multiple purposes in scientific research:
Azilsartan-d5 (CAS 1346599-45-8) is a deuterated isotopologue of the angiotensin II receptor antagonist azilsartan, where five hydrogen atoms in the ethoxy group (–OCH₂CH₃) are replaced by deuterium, yielding a –OCD₂CD₃ moiety. This modification results in the molecular formula C₂₅H₁₅D₅N₄O₅ and a molecular weight of 461.48 g/mol, representing a 5 Da increase compared to the unlabeled compound (456.45 g/mol) [1] [6]. The isotopic purity is typically ≥99% deuterium incorporation, as confirmed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy [4] [8]. Single-crystal X-ray diffraction studies of non-deuterated azilsartan analogs reveal that the ethoxy group participates in conformational flexibility, suggesting that deuterium substitution may influence molecular packing and crystal lattice stability [3].
Table 1: Key Identifier Codes for Azilsartan-d5
Identifier Type | Value |
---|---|
CAS Number | 1346599-45-8 |
IUPAC Name | 3-[[4-[2-(5-oxo-2H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzimidazole-4-carboxylic acid |
Synonyms | TAK-536 D5; [²H₅]-Azilsartan; Azilsartan O-Ethyl-d5 |
Molecular Formula | C₂₅H₁₅D₅N₄O₅ |
Catalog Numbers | BLP-011801 (BOC Sciences), SZ-A004D02 (Synzeal) |
Deuterium substitution in Azilsartan-d5 significantly alters molecular dynamics due to the isotope’s greater mass and reduced vibrational frequency. The C–D bond in the ethoxy group exhibits a ~20% lower zero-point vibrational energy compared to C–H bonds, leading to enhanced bond stability and potentially reduced metabolic cleavage rates [7]. Computational molecular dynamics simulations indicate that deuterium labeling minimizes high-frequency bond oscillations, thereby increasing the rotational energy barrier of the ethoxy moiety by ~1.8 kcal/mol. This rigidity may contribute to conformational stability during protein-ligand interactions with the angiotensin II type 1 receptor (AT1R) [5] [10].
Experimental studies using differential scanning calorimetry (DSC) reveal that Azilsartan-d5 maintains thermal stability up to 178°C, consistent with unlabeled azilsartan. However, deuterated analogs of pharmaceuticals generally show reduced aggregation propensity in solution phases. Research on bovine serum albumin (BSA) in deuterium oxide (D₂O) demonstrates improved conformational stability of monomeric proteins under thermal stress, attributed to altered hydrogen-bonding networks [2]. This suggests that Azilsartan-d5’s deuterated ethoxy group could similarly resist thermal denaturation or aggregation in aqueous formulations.
Table 2: Thermal Stability Parameters of Azilsartan-d5 vs. Unlabeled Azilsartan
Parameter | Azilsartan-d5 | Unlabeled Azilsartan |
---|---|---|
Melting Point (°C) | 174–178 | 174–178 |
Thermal Decomposition Onset (°C) | >200 | >200 |
Aggregation Threshold (in PBS) | 38% higher | Baseline |
DSC Endothermic Peak (ΔH, J/g) | 121 ± 3 | 118 ± 4 |
Azilsartan-d5 exhibits limited aqueous solubility (11.6 mg/L at 37°C), mirroring the unlabeled drug’s hydrophobicity. Its solubility profile in organic solvents includes slight solubility in methanol and dimethyl sulfoxide (DMSO) but remains insoluble in non-polar solvents like hexane [6] [8]. The octanol-water partition coefficient (log P) of deuterated analogs is theoretically influenced by deuterium’s electron-donating effect, which marginally increases lipophilicity. Solvatochromic analysis predicts a Δlog P increase of +0.03–0.05 for Azilsartan-d5 due to reduced hydrogen-bond acceptor basicity (β) of the deuterated ethoxy group [10]:
\log P_{d5} = \log P_{H} + \Delta V \cdot (0.0274) - \Delta \beta \cdot (3.49)
Where ΔV represents molar volume changes (+0.38 cm³/mol for –CD₂CD₃ vs. –CH₂CH₃) and Δβ denotes decreased H-bond acceptor capacity. Experimental log P validation remains challenging due to the compound’s low solubility.
The deuterium-induced volume expansion slightly enhances lipid membrane affinity. Membrane permeability assays using PAMPA (Parallel Artificial Membrane Permeability Assay) indicate a 12% increase in effective permeability (Pₑ) for Azilsartan-d5 compared to the unlabeled compound, attributable to greater membrane partitioning rather than improved solubility [10].
Table 3: Key Spectroscopic Signatures of Azilsartan-d5
Technique | Key Signals |
---|---|
FTIR | C–D stretch: 2,180 cm⁻¹; C=O (oxadiazole): 1,720 cm⁻¹; C=O (carboxylic acid): 1,690 cm⁻¹ |
¹H NMR (DMSO-d₆) | Aromatic H: 7.1–8.2 ppm (m); –NCH₂–: 5.81 ppm (s); –OCD₂CD₃: no detectable protons |
¹³C NMR | –OCD₂CD₃: 62.5 ppm (heptet); Benzimidazole C-2: 156.4 ppm; Carboxylic C: 167.3 ppm |
UV-Vis (MeOH) | λₘₐₓ: 248 nm (ε = 14,200 L·mol⁻¹·cm⁻¹) |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7